3,4-Dimethyl-5-oxohexanoic acid
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Overview
Description
3,4-Dimethyl-5-oxohexanoic acid is an organic compound with the molecular formula C8H14O3 It is a derivative of hexanoic acid, characterized by the presence of two methyl groups at the 3rd and 4th positions and a keto group at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-5-oxohexanoic acid typically involves the alkylation of enolate ions. One common method is the alkylation of this compound with appropriate alkyl halides under basic conditions . The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to generate the enolate ion, followed by the addition of the alkyl halide.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes, such as the continuous flow synthesis. This method allows for the efficient production of the compound by optimizing reaction conditions, including temperature, pressure, and reactant concentrations, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyl-5-oxohexanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the keto group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of this compound, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3,4-Dimethyl-5-oxohexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals, including pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 3,4-Dimethyl-5-oxohexanoic acid involves its interaction with specific molecular targets and pathways. The keto group in the compound can participate in various biochemical reactions, including enzyme-catalyzed processes. The compound may act as a substrate or inhibitor for certain enzymes, affecting metabolic pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 4,4-Dimethyl-5-oxohexanoic acid
- 5,5-Dimethyl-4-oxohexanoic acid
- 2,2-Dimethyl-5-oxohexanoic acid
Uniqueness
3,4-Dimethyl-5-oxohexanoic acid is unique due to the specific positioning of its methyl and keto groups, which confer distinct chemical properties and reactivity compared to its isomers. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
IUPAC Name |
3,4-dimethyl-5-oxohexanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-5(4-8(10)11)6(2)7(3)9/h5-6H,4H2,1-3H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSBQKUGIQMETH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C(C)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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